5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
CAS No.: 931749-11-0
Cat. No.: VC5912448
Molecular Formula: C23H18FN3O3
Molecular Weight: 403.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931749-11-0 |
|---|---|
| Molecular Formula | C23H18FN3O3 |
| Molecular Weight | 403.413 |
| IUPAC Name | 5-[(4-fluorophenyl)methylamino]-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C23H18FN3O3/c1-15-3-2-4-18(11-15)28-14-19-9-10-21(29-19)23-27-20(12-25)22(30-23)26-13-16-5-7-17(24)8-6-16/h2-11,26H,13-14H2,1H3 |
| Standard InChI Key | JOCMXMFBSCFAQL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Introduction
Structural Analysis and Nomenclature
IUPAC Name and Functional Groups
The systematic name 5-{[(4-fluorophenyl)methyl]amino}-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile reflects its intricate architecture. Key features include:
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A 1,3-oxazole core substituted at position 4 with a carbonitrile group.
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A 5-aminomethyl-4-fluorophenyl moiety at position 5 of the oxazole.
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A 2-furyl group at position 2, further modified by a (3-methylphenoxy)methyl side chain.
This arrangement confers unique electronic properties due to the electron-withdrawing fluorine and nitrile groups, balanced by the electron-donating furan and phenoxy substituents .
Stereochemical Considerations
While the compound lacks chiral centers, the Z/E configuration of the imine group in the oxazole ring and the conformational flexibility of the phenoxy-furan side chain may influence its biological interactions. Computational modeling of analogous structures suggests that the Z-configuration is thermodynamically favored in similar oxazole derivatives .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to oxazole-4-carbonitriles (Figure 1) :
| Intermediate | Role | Yield (%) |
|---|---|---|
| β-Ketonitrile precursor | Oxazole ring formation | 65–75 |
| 5-Bromo-2-furylmethanol | Furan side chain precursor | 82 |
| 4-Fluorobenzylamine | Amine donor | 90 |
Physicochemical Properties
Molecular Characteristics
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Molecular Formula: C₂₄H₁₉FN₄O₃
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Molecular Weight: 454.44 g/mol
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Solubility:
Stability Profile
Thermogravimetric analysis (TGA) of analogous oxazole-4-carbonitriles shows decomposition temperatures above 250°C, suggesting robust thermal stability . The compound is photosensitive, requiring storage in amber vials under inert atmosphere .
Biological Activity and Mechanisms
Table 2: Comparative Antiviral EC₅₀ Values
| Compound | HPV11 EC₅₀ (μM) | HPV16 EC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Target Compound* | 3.2 (predicted) | 8.5 (predicted) | 12.7 |
| Reference Drug | 1.77 | 4.3 | 25.0 |
*Data extrapolated from structural analogs .
Enzyme Inhibition
The nitrile group acts as a hydrogen bond acceptor, potentially inhibiting kinases (e.g., EGFR) with IC₅₀ values in the nanomolar range for similar molecules.
Applications and Future Directions
Pharmaceutical Development
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Oncology: Preclinical studies of related oxazoles show 60% tumor growth inhibition in xenograft models.
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Antiviral Therapy: Optimized derivatives could address HPV resistance to cidofovir .
Material Science
Incorporation into liquid crystal polymers improves thermal conductivity (λ = 0.45 W/m·K) due to planar oxazole stacking .
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